molecular formula C9H16O5 B8675707 Methyl 4,4-diethoxy-3-oxobutanoate

Methyl 4,4-diethoxy-3-oxobutanoate

Cat. No.: B8675707
M. Wt: 204.22 g/mol
InChI Key: SRVWVCFAHHNVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4-diethoxy-3-oxobutanoate is a keto-ester compound characterized by a methyl ester group and two ethoxy substituents at the 4-position of the butanoate backbone. For instance, it is used to prepare 5-formyltriazoles via the Dimroth reaction and serves as a key intermediate in synthesizing pyrimidinones and bi-1,2,3-triazoles . The methyl variant likely shares similar reactivity but may exhibit differences in solubility, steric effects, and reaction kinetics due to the smaller ester group.

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4,4-diethoxy-3-oxobutanoate

InChI

InChI=1S/C9H16O5/c1-4-13-9(14-5-2)7(10)6-8(11)12-3/h9H,4-6H2,1-3H3

InChI Key

SRVWVCFAHHNVNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)CC(=O)OC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Reactivity
Ethyl 4,4-diethoxy-3-oxobutanoate C₁₀H₁₈O₅ 218.25 Ethoxy (×2), ethyl ester Triazole/pyrimidinone synthesis
Methyl 4,4-dimethoxy-3-oxobutanoate C₇H₁₂O₅ 176.17 Methoxy (×2), methyl ester Potential precursor (limited data)
Methyl 2-methoxy-3-oxobutanoate C₆H₁₀O₄ 146.14 Methoxy at C2, methyl ester High structural similarity
Ethyl 4,4,4-trifluorobutyrate C₆H₉F₃O₂ 170.13 Trifluoromethyl, ethyl ester Specialty fluorinated chemicals

Physical and Chemical Properties

  • Ethyl 4,4-diethoxy-3-oxobutanoate: Liquid at room temperature; soluble in polar aprotic solvents (e.g., DMSO, CH₂Cl₂) . Stable under acidic/basic conditions but hydrolyzes in aqueous NaOH to yield carboxylic acids .
  • Methyl Analogs :

    • Smaller ester groups (methyl vs. ethyl) likely reduce boiling points and increase polarity.
    • Methoxy substituents may enhance hydrolytic stability compared to ethoxy groups .

Key Research Findings

Comparison of Ester Groups

  • Ethyl vs. Methyl Esters: Ethyl esters generally offer better solubility in organic solvents, while methyl esters may accelerate reaction rates due to lower steric bulk. For instance, methyl 4,4-dimethoxy-3-oxobutanoate could facilitate faster nucleophilic additions but might require milder conditions to prevent ester hydrolysis .

Substituent Effects

  • Ethoxy vs. Methoxy :
    • Ethoxy groups provide stronger electron-donating effects, stabilizing intermediates in cycloaddition reactions .
    • Methoxy groups may reduce steric hindrance, favoring reactions at the ketone position .

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